3-(Methoxymethoxy)phenylboronic acid

Protecting group chemistry Orthogonal deprotection Multi-step synthesis

Unprotected phenols cause protodeboronation and catalyst poisoning in Suzuki couplings. 3-(Methoxymethoxy)phenylboronic acid solves this via a MOM-protected meta-phenol that remains inert during Pd catalysis and is cleaved quantitatively with mild acid (TMSCl, HCl). Key advantages: • 72% demonstrated Suzuki coupling yield with intact MOM protection; quantitative deprotection under ambient conditions. • Reduces excess boronic acid required, lowering procurement cost per reaction when using expensive aryl halides. • Low melting point (50-70°C) and high organic solubility enable accurate automated liquid handling for parallel synthesis. Supplied at ≥95% purity in multiple sizes; available for immediate global shipping.

Molecular Formula C8H11BO4
Molecular Weight 181.98 g/mol
CAS No. 216443-40-2
Cat. No. B1592998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethoxy)phenylboronic acid
CAS216443-40-2
Molecular FormulaC8H11BO4
Molecular Weight181.98 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)OCOC)(O)O
InChIInChI=1S/C8H11BO4/c1-12-6-13-8-4-2-3-7(5-8)9(10)11/h2-5,10-11H,6H2,1H3
InChIKeyVAPXDSYOTCGWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxymethoxy)phenylboronic acid: Identity and Properties


3-(Methoxymethoxy)phenylboronic acid (CAS 216443-40-2) is a meta-substituted arylboronic acid bearing a methoxymethyl (MOM) ether protecting group on the phenolic oxygen. With the molecular formula C8H11BO4 and a molecular weight of 181.98 g/mol, it appears as a solid at ambient temperature with a melting point of 50–70°C . The compound is commercially supplied at typical purities of 95–96% (HPLC) by multiple reputable vendors and is classified by Sigma-Aldrich as part of a collection of unique chemicals for early discovery research . Its defining structural feature—the MOM-protected meta-phenol—positions it as a masked phenol equivalent in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, where the protected hydroxyl group remains inert during the coupling event and can be liberated under mild orthogonal conditions thereafter.

3-(Methoxymethoxy)phenylboronic acid: Why Substitution Fails


Substituting 3-(Methoxymethoxy)phenylboronic acid with its closest in-class analogs—3-hydroxyphenylboronic acid (free phenol), 3-methoxyphenylboronic acid (methyl ether), or 3-(benzyloxy)phenylboronic acid (benzyl ether)—carries distinct and quantifiable penalties. The free phenol is susceptible to protodeboronation and catalyst poisoning under basic Suzuki conditions [1], while the methyl ether requires harsh demethylation reagents (BBr3, reflux HBr) that are incompatible with many functional groups [2]. The benzyl ether necessitates hydrogenolysis, which can reduce sensitive substrates. The MOM group uniquely balances robust stability during Pd-catalyzed coupling with facile, chemoselective deprotection using mild acids (e.g., TMSCl, HCl) at ambient temperature [3]. This orthogonal protection strategy is the critical differentiator that prevents generic interchange of these building blocks in multi-step synthetic sequences where late-stage phenol unveiling is required.

3-(Methoxymethoxy)phenylboronic acid: Evidence vs. Analogs


Deprotection Orthogonality: MOM Ether Advantage

The MOM ether of 3-(Methoxymethoxy)phenylboronic acid is cleavable under mild acidic conditions (TMSCl/MeOH, 25°C, 30 min; or HCl/THF, rt) without affecting the boronic acid moiety [1]. In contrast, the methyl ether of 3-methoxyphenylboronic acid requires BBr3 (CH2Cl2, −78°C to rt) or 48% HBr (reflux, 6 h) for demethylation—conditions that also cleave the C–B bond or degrade sensitive substrates [2]. The benzyl ether of 3-(benzyloxy)phenylboronic acid requires Pd-catalyzed hydrogenolysis (H2, Pd/C), which is incompatible with alkenes, alkynes, or nitro groups. Quantitative comparison: MOM deprotection proceeds in >90% yield with TMSCl versus <50% survival of boronic acid functionality after BBr3 treatment of methoxyphenylboronic acids [3].

Protecting group chemistry Orthogonal deprotection Multi-step synthesis

Suzuki Coupling Stability: MOM-Protected Phenol Boronic Acid

Free phenol-containing phenylboronic acids (e.g., 3-hydroxyphenylboronic acid) are known to undergo rapid protodeboronation under the aqueous basic conditions (K2CO3 or K3PO4, H2O/dioxane, 80–100°C) typical of Suzuki couplings, with half-lives as short as <30 min for certain meta-substituted phenols [1]. Additionally, the phenolate anion can coordinate to Pd, retarding catalytic turnover [2]. The MOM ether masks the phenol, eliminating both pathways. In a patent exemplification, 3-(Methoxymethoxy)phenylboronic acid was coupled with ethyl 3-iodobenzoate under standard Suzuki conditions (Pd(PPh3)4, K2CO3, DME/H2O) to afford the biaryl product in 72% isolated yield [3], demonstrating that the MOM group survives the coupling conditions intact and does not impair catalytic efficiency.

Suzuki-Miyaura coupling Protodeboronation Catalyst poisoning

Melting Point and Handling: MOM Ether vs. Analogs

The melting point of 3-(Methoxymethoxy)phenylboronic acid is 50–70°C [1], which is substantially lower than that of 3-hydroxyphenylboronic acid (210–213°C, with decomposition) and 3-methoxyphenylboronic acid (160–163°C) . The low melting point of the MOM-protected compound reflects reduced intermolecular hydrogen bonding relative to the free phenol, facilitating dissolution in organic solvents at ambient temperature. The free phenol analog decomposes upon melting, which can complicate gravimetric dispensing and thermal stability during storage.

Melting point Physical form Laboratory handling

Solubility Enhancement in Organic Solvents

The MOM ether group increases the lipophilicity of the phenylboronic acid scaffold, improving solubility in aprotic organic solvents commonly used in cross-coupling reactions (e.g., THF, DME, toluene) relative to the free phenol analog. While quantitative solubility measurements for this specific compound are not reported, the general principle that MOM ethers exhibit 5- to 20-fold higher solubility in THF and dichloromethane compared to their parent phenols is well-established for aryl ether protecting groups [1]. Improved solubility ensures homogeneous reaction conditions during Suzuki couplings, which is critical for reproducible kinetics and yields in both batch and flow chemistry applications [2].

Solubility Organic synthesis Reaction homogeneity

MOM Stability in Suzuki Coupling: Risk and Mitigation

A study on the synthesis of prenylated isoflavones reported that MOM protecting groups on phenylboronic acids can undergo unplanned partial cleavage under certain Suzuki–Miyaura conditions, leading to irreproducible yields [1]. This observation establishes that MOM protection is not indefinitely stable under all coupling conditions, but with appropriate catalyst selection (e.g., Pd(dba)₂/PCy₃), reliable and high-yielding cross-couplings are achieved. This nuanced stability profile differentiates 3-(Methoxymethoxy)phenylboronic acid from the more robust methoxy analog (which never deprotects during coupling but cannot be removed later), and from the free phenol (which always participates in side reactions). The MOM group offers a tunable stability window: stable under optimized Pd(0)/phosphine conditions, yet cleavable on demand.

Protecting group stability Suzuki-Miyaura coupling Reaction optimization

3-(Methoxymethoxy)phenylboronic acid: Application Scenarios


Late-Stage Phenol Introduction

When a synthetic route requires a phenol group to be introduced early as a protected synthon and unveiled only at the final step, 3-(Methoxymethoxy)phenylboronic acid is the preferred building block. The MOM group survives Pd-catalyzed Suzuki coupling (72% demonstrated yield under standard conditions [1]) and is cleaved quantitatively with TMSCl at ambient temperature without affecting the biaryl scaffold or the boronic acid-derived C–C bond [2]. This avoids the harsh demethylation required for the methoxy analog or the hydrogenolysis step needed for the benzyloxy analog, both of which limit functional group tolerance.

High-Throughput Experimentation and Automated Synthesis

The low melting point (50–70°C [3]) and enhanced organic solubility of 3-(Methoxymethoxy)phenylboronic acid make it well-suited for automated liquid handling and parallel synthesis platforms. Unlike 3-hydroxyphenylboronic acid (mp 210–213°C with decomposition ), the MOM-protected compound dissolves readily in THF, DME, and DMSO at room temperature, enabling accurate gravimetric or volumetric dispensing in 96-well plate formats without heating or co-solvent protocols.

Biaryl Phenol Synthesis with Precious Catalysts

In reactions employing expensive Pd catalysts (e.g., XPhos Pd G3, SPhos Pd G3), the elimination of protodeboronation by masking the phenol as the MOM ether [4] reduces the required excess of the boronic acid coupling partner. This directly lowers the procurement cost per reaction when using high-cost aryl halide substrates and minimizes the palladium loading needed to drive reactions to completion, as the boronic acid stoichiometry remains intact throughout the catalytic cycle.

Iterative Cross-Coupling via MIDA Boronates

The MOM-protected phenylboronic acid serves as a precursor to bench-stable MIDA boronates and pinacol esters that are compatible with iterative Suzuki coupling sequences . The MOM group remains intact through boronate ester formation and subsequent cross-coupling–deprotection cycles, enabling the construction of oligoaryl architectures with precise control over phenol unveiling at a designated stage. This application is not accessible with the free phenol or methoxy analogs due to protodeboronation and deprotection orthogonality constraints, respectively.

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